molecular formula C14H18N2O4 B14859176 Tert-butyl (4-acetyl-6-formylpyridin-2-YL)methylcarbamate

Tert-butyl (4-acetyl-6-formylpyridin-2-YL)methylcarbamate

Cat. No.: B14859176
M. Wt: 278.30 g/mol
InChI Key: CDARGKMUTFZQPT-UHFFFAOYSA-N
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Description

Tert-butyl (4-acetyl-6-formylpyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C14H18N2O4 and a molecular weight of 278.30 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with acetyl and formyl groups, as well as a tert-butyl carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Tert-butyl (4-acetyl-6-formylpyridin-2-YL)methylcarbamate typically involves multiple steps. One common method starts with the commercially available 4-bromo-1H-indole. The Vilsmeier formylation of this compound at the 3-position gives an intermediate product, which is then converted to an N-Boc derivative. The aldehyde group of this derivative is reduced with sodium borohydride in methanol to obtain an alcohol, which is then protected by treatment with tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole .

Chemical Reactions Analysis

Tert-butyl (4-acetyl-6-formylpyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (4-acetyl-6-formylpyridin-2-YL)methylcarbamate has several scientific research applications:

Mechanism of Action

The exact mechanism of action of Tert-butyl (4-acetyl-6-formylpyridin-2-YL)methylcarbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Tert-butyl (4-acetyl-6-formylpyridin-2-YL)methylcarbamate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

tert-butyl N-[(4-acetyl-6-formylpyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C14H18N2O4/c1-9(18)10-5-11(16-12(6-10)8-17)7-15-13(19)20-14(2,3)4/h5-6,8H,7H2,1-4H3,(H,15,19)

InChI Key

CDARGKMUTFZQPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)C=O)CNC(=O)OC(C)(C)C

Origin of Product

United States

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